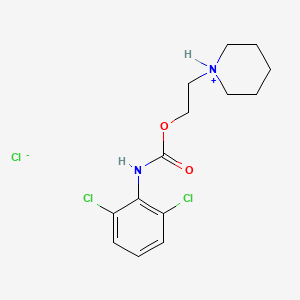

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride

Description

Properties

CAS No. |

20228-95-9 |

|---|---|

Molecular Formula |

C14H19Cl3N2O2 |

Molecular Weight |

353.7 g/mol |

IUPAC Name |

2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride |

InChI |

InChI=1S/C14H18Cl2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |

InChI Key |

VYNIUAYENUFLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Piperidinoethyl Hydrochloride Intermediate

A key precursor is 2-piperidinoethyl chloride hydrochloride, which is prepared by a two-step reaction involving:

- Reaction of Piperidine with Ethylene Chlorohydrin : Piperidine reacts with ethylene chlorohydrin to form 2-piperidinoethanol.

- Conversion to 2-Chloroethyl Derivative : The 2-piperidinoethanol is converted to 2-piperidinoethyl chloride in the presence of thionyl chloride or similar chlorinating agents, typically in toluene as the solvent.

The product crystallizes directly from the reaction mixture and is purified by crystallization to yield the hydrochloride salt of 2-piperidinoethyl chloride.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Piperidine + Ethylene chlorohydrin | 2-Piperidinoethanol | Typically conducted in aqueous media |

| 2 | Thionyl chloride, toluene | 2-Piperidinoethyl chloride hydrochloride | Crystallization purification; high purity achieved |

This method is well-documented in patent literature and is considered efficient for producing the key intermediate for further synthesis steps.

Preparation of 2,6-Dichlorocarbanilate Derivative

The 2,6-dichlorocarbanilate portion is derived from 2,6-dichloropyridine or related compounds. A typical approach involves:

- Oxidation of 2,6-Lutidine : Using potassium permanganate in aqueous conditions at elevated temperatures (around 75–80°C), 2,6-lutidine is oxidized to 2,6-pyridinedicarboxylic acid.

- Esterification : The acid is then reacted with methanol in the presence of concentrated sulfuric acid to form the dimethyl ester of 2,6-pyridinedicarboxylic acid.

- Further Functionalization : The ester or acid derivatives can be converted to the corresponding 2,6-dichlorocarbanilate by reaction with suitable chlorinating agents or by coupling with piperidinoethyl intermediates.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 2,6-Lutidine + KMnO4, 75-80°C, water | 2,6-Pyridinedicarboxylic acid | pH adjusted post-reaction; TLC monitoring |

| 2 | Methanol + H2SO4 (conc.) | 2,6-Pyridinedicarboxylic acid dimethyl ester | Esterification with good yield |

This multi-step oxidation and esterification process is repeated with slight variations in conditions to optimize yield and purity.

Coupling to Form 2-Piperidinoethyl 2,6-Dichlorocarbanilate Hydrochloride

The final step involves the nucleophilic substitution or esterification between the 2-piperidinoethyl chloride hydrochloride and the 2,6-dichlorocarbanilate derivative. This reaction typically proceeds under mild heating in an appropriate solvent, often followed by crystallization to isolate the hydrochloride salt of the target compound.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 2-Piperidinoethyl chloride hydrochloride + 2,6-dichlorocarbanilate derivative | 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride | Purified by crystallization; high purity |

Summary Table of Preparation Methods

Research Findings and Analysis

- The oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid is a critical step, requiring careful control of temperature (75-80°C) and pH to maximize yield and minimize side products.

- The preparation of 2-piperidinoethyl chloride hydrochloride via reaction with ethylene chlorohydrin and subsequent chlorination is efficient and yields a crystalline product suitable for further coupling.

- The coupling step is generally straightforward but requires appropriate solvent choice and temperature control to ensure high purity and yield of the hydrochloride salt.

- Purification by crystallization is the preferred method for isolating the hydrochloride salt, ensuring removal of impurities and byproducts.

Chemical Reactions Analysis

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .

Scientific Research Applications

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its biological activity, allowing it to bind to receptors or enzymes and modulate their function. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Pharmacological Comparison

Key Observations:

Core Structure: Unlike Flavoxate’s chromene core (linked to spasmolytic activity ), the target compound and analogs K 1201/K 1202 share a 2,6-dichlorocarbanilate backbone.

Ester Substituent: The piperidinoethyl group in the target compound provides a six-membered aliphatic ring, offering moderate basicity and steric bulk. This contrasts with K 1201’s diethylamino-cyclohexyl group (smaller, less basic) and K 1202’s pyrrolidinyl-cyclohexyl (five-membered ring, higher ring strain).

Toxicity: The subcutaneous LD₅₀ of K 1201 (42 mg/kg in mice ) indicates moderate acute toxicity, likely influenced by the diethylamino group’s metabolic instability. The target compound’s piperidine moiety, being more metabolically resistant, might reduce toxicity, though data is lacking.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2,6-dichloro substitution increases logP compared to non-halogenated analogs, favoring tissue penetration but risking solubility challenges.

- Basicity: Piperidine (pKa ~11) vs. pyrrolidine (pKa ~10.4) and diethylamino (pKa ~10.1) groups influence protonation states, affecting binding to muscarinic or calcium channels implicated in smooth muscle relaxation.

- Metabolism: Piperidinoethyl esters are prone to hepatic hydrolysis, while cyclohexyl esters (K 1201/K 1202) may exhibit slower clearance due to steric hindrance .

Research Findings and Gaps

- Flavoxate Hydrochloride: Clinically used for urinary incontinence, its chromene core and piperidinoethyl ester demonstrate efficacy with minimal severe toxicity . This highlights the importance of core structure in determining therapeutic windows.

- K 1201/K 1202: Limited data suggests these analogs were explored in early-stage studies but discontinued, possibly due to toxicity (K 1201) or insufficient efficacy .

- Target Compound: No direct preclinical or clinical data is available. Its structural hybrid (piperidinoethyl + dichlorocarbanilate) warrants investigation into potency, selectivity, and toxicity relative to Flavoxate and K-series compounds.

Biological Activity

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is a synthetic compound characterized by its piperidine and dichlorocarbanilate moieties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic effects. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications.

Chemical Structure and Properties

The chemical structure of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride can be represented as follows:

- Chemical Formula : CHClNO·HCl

- CAS Number : 20228-95-9

The presence of the piperidine nitrogen and the dichlorocarbanilate functional groups contributes to its unique chemical reactivity, allowing it to undergo nucleophilic substitution reactions and hydrolysis under varying conditions.

Pharmacological Properties

Research indicates that compounds containing piperidine structures exhibit diverse biological activities. Specifically, 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride may possess:

- Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.

- Analgesic effects : May relieve pain through modulation of neurotransmission pathways.

Additionally, studies suggest that this compound interacts with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Notably, its potential applications extend to treating conditions like cancer and neurodegenerative diseases due to its ability to modulate key biological processes.

Investigation into the interaction of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride with acetylcholinesterase reveals insights into its efficacy in neurodegenerative diseases. Its effect on cancer cell lines has also been assessed, focusing on apoptosis induction and cell cycle regulation.

Comparative Analysis with Similar Compounds

The following table compares 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-piperazine | Piperazine ring with a chlorophenyl substituent | Known for antidepressant effects |

| N-(4-Methylphenyl)piperidin-4-amine | Piperidine with a methylphenyl group | Exhibits potent analgesic properties |

| 1-(3-Dimethylaminopropyl)-4-piperidinone | Piperidine derivative with dimethylamino group | Displays significant antitumor activity |

What distinguishes 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is its specific combination of the dichloro-substituted carbanilate structure along with the piperidinoethyl side chain. This unique arrangement may enhance its biological activity and selectivity towards certain targets compared to other piperidine derivatives.

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride. For instance:

- Study on Neurodegenerative Diseases : A study demonstrated that compounds with similar structures showed promise in inhibiting acetylcholinesterase, which is crucial for managing Alzheimer's disease symptoms.

- Cancer Cell Line Study : Research indicated that certain piperidine derivatives induced apoptosis in various cancer cell lines, suggesting potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-piperidinoethyl 2,6-dichlorocarbanilate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 2,6-dichlorocarbanilic acid with a piperidinoethyl moiety via nucleophilic substitution or esterification. For optimization, employ a statistical Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading. Central Composite Design (CCD) or Box-Behnken models can minimize experimental runs while identifying critical parameters . Purification may require recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: chloroform/methanol gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer: Combine HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) with NMR (¹H/¹³C in DMSO-d₆) to confirm purity (>98%) and structural assignments. Cross-validate with high-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺). For hydrochloride salt confirmation, conduct ion chromatography to quantify chloride content .

Q. How can researchers mitigate solubility challenges during in vitro bioactivity assays?

Methodological Answer: Due to the hydrochloride salt’s hygroscopicity, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) or cell culture media with ≤0.1% DMSO. For low aqueous solubility, use co-solvents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer: Apply density functional theory (DFT) to model the compound’s electronic structure and reactive sites (e.g., carbamate group hydrolysis). For target interactions, use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities with enzymes like acetylcholinesterase or serotonin receptors. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., pH, redox environments). Conduct meta-analysis of dose-response curves (IC₅₀/EC₅₀) using tools like Prism® to identify outliers. Validate via orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and control for confounding factors like serum protein binding .

Q. What methodologies enable the study of metabolic stability and degradation pathways?

Methodological Answer: Use in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites (e.g., piperidine ring oxidation). For phase II metabolism, incubate with hepatocytes and analyze via LC-MS/MS . Degradation products under stress conditions (heat, light) can be profiled using forced degradation studies with QbD (Quality by Design) principles .

Q. How can reaction mechanisms for unexpected byproducts be elucidated during synthesis?

Methodological Answer: Isolate byproducts via preparative HPLC and characterize using 2D NMR (COSY, HSQC) and IR spectroscopy (e.g., carbonyl stretches). Mechanistic insights may involve tracing intermediates via quenching experiments or isotopic labeling (e.g., ¹⁸O in ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.